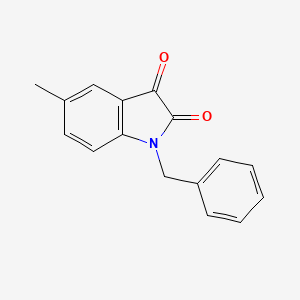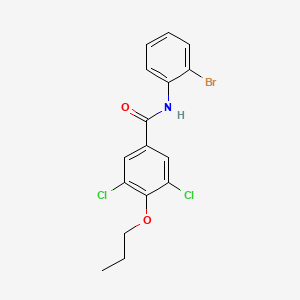
2-(4-bromo-2-chlorophenoxy)-N-(5-methyl-2-pyridinyl)acetamide
描述
2-(4-bromo-2-chlorophenoxy)-N-(5-methyl-2-pyridinyl)acetamide, also known as BCPA, is a chemical compound that has been extensively studied for its potential use in scientific research. BCPA is a selective agonist for the GPR35 receptor, which is a G protein-coupled receptor that is found in various tissues throughout the body. The purpose of
作用机制
2-(4-bromo-2-chlorophenoxy)-N-(5-methyl-2-pyridinyl)acetamide acts as a selective agonist for the GPR35 receptor, which is a G protein-coupled receptor that is found in various tissues throughout the body. Upon binding to the receptor, 2-(4-bromo-2-chlorophenoxy)-N-(5-methyl-2-pyridinyl)acetamide activates downstream signaling pathways that modulate various physiological processes, including inflammation, pain, and immune function.
Biochemical and Physiological Effects:
2-(4-bromo-2-chlorophenoxy)-N-(5-methyl-2-pyridinyl)acetamide has been shown to modulate various biochemical and physiological processes in animal models, including inflammation, pain, and immune function. In one study, 2-(4-bromo-2-chlorophenoxy)-N-(5-methyl-2-pyridinyl)acetamide was shown to reduce inflammation in a mouse model of colitis. In another study, 2-(4-bromo-2-chlorophenoxy)-N-(5-methyl-2-pyridinyl)acetamide was shown to reduce pain in a rat model of neuropathic pain. 2-(4-bromo-2-chlorophenoxy)-N-(5-methyl-2-pyridinyl)acetamide has also been shown to modulate immune function in various animal models, making it a potential therapeutic target for various diseases.
实验室实验的优点和局限性
One advantage of using 2-(4-bromo-2-chlorophenoxy)-N-(5-methyl-2-pyridinyl)acetamide in lab experiments is its selective agonist activity for the GPR35 receptor. This allows researchers to selectively modulate this receptor without affecting other receptors in the body. However, one limitation of using 2-(4-bromo-2-chlorophenoxy)-N-(5-methyl-2-pyridinyl)acetamide in lab experiments is its potential for off-target effects. 2-(4-bromo-2-chlorophenoxy)-N-(5-methyl-2-pyridinyl)acetamide has been shown to bind to other receptors in addition to the GPR35 receptor, which could confound experimental results.
未来方向
There are several potential future directions for research on 2-(4-bromo-2-chlorophenoxy)-N-(5-methyl-2-pyridinyl)acetamide. One area of research could be to further elucidate the downstream signaling pathways that are activated by 2-(4-bromo-2-chlorophenoxy)-N-(5-methyl-2-pyridinyl)acetamide upon binding to the GPR35 receptor. Another area of research could be to investigate the potential therapeutic uses of 2-(4-bromo-2-chlorophenoxy)-N-(5-methyl-2-pyridinyl)acetamide in various disease models, including inflammatory bowel disease, neuropathic pain, and immune disorders. Additionally, further research could be conducted to investigate the potential off-target effects of 2-(4-bromo-2-chlorophenoxy)-N-(5-methyl-2-pyridinyl)acetamide and to develop more selective agonists for the GPR35 receptor.
科学研究应用
2-(4-bromo-2-chlorophenoxy)-N-(5-methyl-2-pyridinyl)acetamide has been used in various scientific research studies due to its selective agonist activity for the GPR35 receptor. This receptor is involved in various physiological processes, including inflammation, pain, and immune function. 2-(4-bromo-2-chlorophenoxy)-N-(5-methyl-2-pyridinyl)acetamide has been shown to modulate these processes in various animal models, making it a potential therapeutic target for various diseases.
属性
IUPAC Name |
2-(4-bromo-2-chlorophenoxy)-N-(5-methylpyridin-2-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrClN2O2/c1-9-2-5-13(17-7-9)18-14(19)8-20-12-4-3-10(15)6-11(12)16/h2-7H,8H2,1H3,(H,17,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSTKMFDGBBIQPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NC(=O)COC2=C(C=C(C=C2)Br)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromo-2-chlorophenoxy)-N-(5-methylpyridin-2-yl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[4-(aminosulfonyl)phenyl]-N-{[4-(propionylamino)phenyl]sulfonyl}propanamide](/img/structure/B4741119.png)


![2-[(4-bromophenyl)sulfonyl]-N-(4-methoxyphenyl)hydrazinecarboxamide](/img/structure/B4741143.png)
![N-(2,4-difluorophenyl)-N'-[2-(2-methoxyphenyl)ethyl]urea](/img/structure/B4741151.png)
![4-{[(2-hydroxy-2-phenylethyl)amino]methyl}benzoic acid hydrochloride](/img/structure/B4741157.png)
![5-bromo-N-{6-[(propylamino)sulfonyl]-1,3-benzothiazol-2-yl}nicotinamide](/img/structure/B4741165.png)
![N-[4-(2,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]-2-methyl-3-furamide](/img/structure/B4741170.png)
![1-(4-ethylphenyl)-5-{[1-(4-nitrobenzyl)-1H-indol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4741185.png)


![N-(2-methoxy-5-methylphenyl)-2-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B4741206.png)
![5-ethyl-N-[1-(4-methylbenzyl)-1H-pyrazol-3-yl]-3-isoxazolecarboxamide](/img/structure/B4741227.png)
![N~2~-(2-chlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-[2-(methylthio)phenyl]glycinamide](/img/structure/B4741235.png)